molecular formula C12H22N2O4 B3027653 2-(3-((tert-Butoxycarbonyl)amino)piperidin-1-yl)acetic acid CAS No. 1353972-52-7

2-(3-((tert-Butoxycarbonyl)amino)piperidin-1-yl)acetic acid

Cat. No.: B3027653
CAS No.: 1353972-52-7
M. Wt: 258.31
InChI Key: XLJZVODYVORIOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-((tert-Butoxycarbonyl)amino)piperidin-1-yl)acetic acid is a chemical compound that features a piperidine ring substituted with a tert-butoxycarbonyl (Boc) protected amino group and an acetic acid moiety. This compound is often used in organic synthesis and medicinal chemistry due to its versatile functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-((tert-Butoxycarbonyl)amino)piperidin-1-yl)acetic acid typically involves the following steps:

    Protection of the Amino Group: The amino group on the piperidine ring is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Formation of the Acetic Acid Moiety: The protected piperidine is then reacted with bromoacetic acid or its derivatives under basic conditions to introduce the acetic acid group.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-((tert-Butoxycarbonyl)amino)piperidin-1-yl)acetic acid can undergo various chemical reactions, including:

    Deprotection: The Boc group can be removed using acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

    Substitution: The acetic acid moiety can participate in esterification or amidation reactions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the functional groups present.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)

    Substitution: Alcohols or amines in the presence of coupling agents like EDCI or DCC

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4)

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4)

Major Products Formed

    Deprotection: Piperidin-1-yl acetic acid

    Substitution: Esters or amides of piperidin-1-yl acetic acid

    Oxidation: Carboxylic acids or ketones

    Reduction: Alcohols or amines

Scientific Research Applications

2-(3-((tert-Butoxycarbonyl)amino)piperidin-1-yl)acetic acid is used in various scientific research applications:

    Chemistry: As a building block in organic synthesis and for the preparation of more complex molecules.

    Biology: In the study of enzyme inhibitors and receptor ligands.

    Medicine: As an intermediate in the synthesis of pharmaceutical compounds.

    Industry: In the production of fine chemicals and as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-((tert-Butoxycarbonyl)amino)piperidin-1-yl)acetic acid depends on its use. In organic synthesis, it acts as a precursor or intermediate. In biological systems, it may interact with enzymes or receptors, depending on the functional groups present after further modifications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-((tert-Butoxycarbonyl)amino)piperidin-1-yl)acetic acid is unique due to its specific substitution pattern, which provides distinct reactivity and applications in synthesis and research.

Properties

IUPAC Name

2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O4/c1-12(2,3)18-11(17)13-9-5-4-6-14(7-9)8-10(15)16/h9H,4-8H2,1-3H3,(H,13,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLJZVODYVORIOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCN(C1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701169717
Record name 1-Piperidineacetic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701169717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353972-52-7
Record name 1-Piperidineacetic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353972-52-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperidineacetic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701169717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-((tert-Butoxycarbonyl)amino)piperidin-1-yl)acetic acid
Reactant of Route 2
Reactant of Route 2
2-(3-((tert-Butoxycarbonyl)amino)piperidin-1-yl)acetic acid
Reactant of Route 3
Reactant of Route 3
2-(3-((tert-Butoxycarbonyl)amino)piperidin-1-yl)acetic acid
Reactant of Route 4
Reactant of Route 4
2-(3-((tert-Butoxycarbonyl)amino)piperidin-1-yl)acetic acid
Reactant of Route 5
Reactant of Route 5
2-(3-((tert-Butoxycarbonyl)amino)piperidin-1-yl)acetic acid
Reactant of Route 6
Reactant of Route 6
2-(3-((tert-Butoxycarbonyl)amino)piperidin-1-yl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.